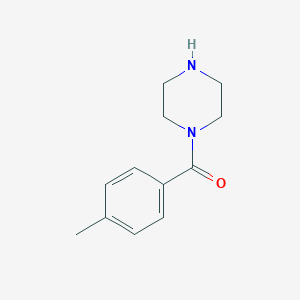

1-(4-Methylbenzoyl)piperazine

Descripción general

Descripción

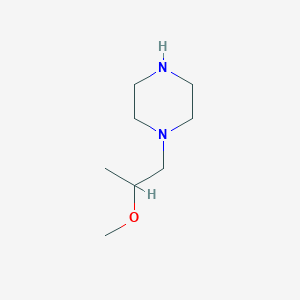

1-(4-Methylbenzoyl)piperazine is a chemical compound with the CAS Number: 111752-26-2 . It has a molecular weight of 204.27 . This compound is generally used as a synthetic intermediate .

Synthesis Analysis

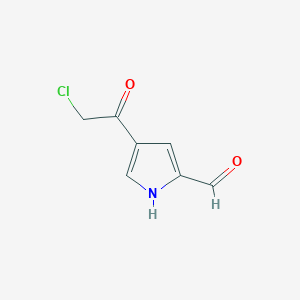

The synthesis of piperazine derivatives has been explored in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Molecular Structure Analysis

The molecular formula of 1-(4-Methylbenzoyl)piperazine is C12H16N2O . The InChI Code is 1S/C12H16N2O/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 .

Chemical Reactions Analysis

1-(4-Methylbenzoyl)piperazine generally acts as a synthetic intermediate, such as in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine (2HCl monohydrate) which is an antiemetic .

Physical And Chemical Properties Analysis

1-(4-Methylbenzoyl)piperazine is a white powder . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

Antioxidant Activity

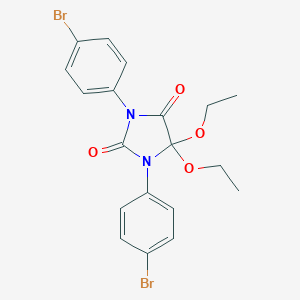

“1-(4-Methylbenzoyl)piperazine” and its derivatives have been studied for their potential as antioxidants . A series of 1,4-disubstituted piperazine-2,5-dione derivatives were designed, synthesized, and evaluated for their antioxidative activity . These compounds showed significant antioxidative activity and were found to protect cells from oxidative damage induced by H2O2 . Among these compounds, compound 9r exhibited the best antioxidative activity .

Neuroprotective Effects

The antioxidative properties of “1-(4-Methylbenzoyl)piperazine” and its derivatives also suggest potential neuroprotective effects . Oxidative stress, caused by the unbalanced production of reactive oxygen species (ROS) and antioxidants, is a contributing factor in the onset and progression of many diseases, including neurodegenerative disorders . The antioxidative activity of these compounds could potentially help in the treatment of diseases caused by oxidative stress .

Potential in Drug Discovery

The unique properties and potential applications of “1-(4-Methylbenzoyl)piperazine” make it a promising candidate in drug discovery . Its antioxidative and neuroprotective effects, in particular, suggest potential therapeutic applications in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress .

Mecanismo De Acción

Mode of Action

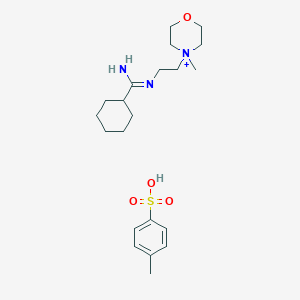

It is known that piperazine derivatives can act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

It has been suggested that piperazine derivatives have excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity because of their chemical structure .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMSANPYZMHGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375167 | |

| Record name | 1-(4-methylbenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzoyl)piperazine | |

CAS RN |

111752-26-2 | |

| Record name | 1-(4-methylbenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111752-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)